Pyrrolo[1,2-a]pyrazine-4-carbaldehyde
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Overview
Description
Pyrrolo[1,2-a]pyrazine-4-carbaldehyde is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. This compound is a versatile building block that can be used to synthesize various bioactive molecules.
Mechanism Of Action
The mechanism of action of Pyrrolo[1,2-a]pyrazine-4-carbaldehyde and its derivatives varies depending on the specific molecule being studied. However, many Pyrrolo[1,2-a]pyrazine-4-carbaldehyde derivatives have been found to act as kinase inhibitors, blocking the activity of specific kinases involved in various cellular processes. Other derivatives have been found to exhibit antibacterial activity by inhibiting bacterial enzymes or disrupting bacterial cell membranes.
Biochemical And Physiological Effects
The biochemical and physiological effects of Pyrrolo[1,2-a]pyrazine-4-carbaldehyde and its derivatives depend on the specific molecule being studied. However, many Pyrrolo[1,2-a]pyrazine-4-carbaldehyde derivatives have been found to exhibit potent anticancer activity in vitro and in vivo. Other derivatives have been found to exhibit antibacterial activity against a range of bacterial strains.
Advantages And Limitations For Lab Experiments
Pyrrolo[1,2-a]pyrazine-4-carbaldehyde and its derivatives have several advantages for lab experiments, including their versatility as building blocks for the synthesis of various bioactive molecules and their potential applications in drug discovery and medicinal chemistry. However, the synthesis of Pyrrolo[1,2-a]pyrazine-4-carbaldehyde and its derivatives can be challenging, and some derivatives may exhibit poor solubility or toxicity.
Future Directions
There are several future directions for the study of Pyrrolo[1,2-a]pyrazine-4-carbaldehyde and its derivatives. One area of interest is the development of Pyrrolo[1,2-a]pyrazine-4-carbaldehyde derivatives as fluorescent probes for imaging applications. Another area of interest is the synthesis and evaluation of Pyrrolo[1,2-a]pyrazine-4-carbaldehyde derivatives as potential anticancer and antibacterial agents. Additionally, the study of the mechanism of action of Pyrrolo[1,2-a]pyrazine-4-carbaldehyde and its derivatives could lead to the identification of new targets for drug discovery.
Synthesis Methods
Pyrrolo[1,2-a]pyrazine-4-carbaldehyde can be synthesized by various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bohlmann-Rahtz pyrrole synthesis. The Pictet-Spengler reaction is the most common method for the synthesis of Pyrrolo[1,2-a]pyrazine-4-carbaldehyde. This reaction involves the condensation of an aldehyde and an amine to form an iminium ion, which undergoes cyclization to form the pyrrolo[1,2-a]pyrazine ring system.
Scientific Research Applications
Pyrrolo[1,2-a]pyrazine-4-carbaldehyde has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors, antitumor agents, and antibacterial agents. Pyrrolo[1,2-a]pyrazine-4-carbaldehyde derivatives have also been studied for their potential as fluorescent probes for imaging applications.
properties
IUPAC Name |
pyrrolo[1,2-a]pyrazine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-8-5-9-4-7-2-1-3-10(7)8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOSPDXZJOXFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=NC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445281 |
Source
|
Record name | Pyrrolo[1,2-a]pyrazine-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[1,2-a]pyrazine-4-carbaldehyde | |
CAS RN |
116758-05-5 |
Source
|
Record name | Pyrrolo[1,2-a]pyrazine-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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